4-Bromo-2-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate
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Overview
Description
4-Bromo-2-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate is a complex organic compound characterized by its unique structure, which includes a bromine atom, a naphthalene ring, and a nitrobenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate typically involves multiple steps, including electrophilic aromatic substitution, nucleophilic substitution, and coupling reactions. Key reagents used in these reactions include bromine, naphthylamine, and nitrobenzoic acid .
Nitration: The nitro group is introduced via nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Coupling Reaction: The final step involves coupling the naphthylamine derivative with the nitrobenzoate group under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the bromine site, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
4-Bromo-2-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate involves interactions with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-nitroaniline: Shares the bromine and nitro groups but lacks the naphthalene ring.
2-Bromo-4-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of the naphthalene derivative.
2-(Bromomethyl)naphthalene: Contains the naphthalene ring and bromine but lacks the nitrobenzoate group.
Uniqueness
4-Bromo-2-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C26H19BrN4O5 |
---|---|
Molecular Weight |
547.4 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(naphthalen-2-ylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C26H19BrN4O5/c27-21-8-12-24(36-26(33)18-6-10-23(11-7-18)31(34)35)20(13-21)15-29-30-25(32)16-28-22-9-5-17-3-1-2-4-19(17)14-22/h1-15,28H,16H2,(H,30,32)/b29-15+ |
InChI Key |
ULDHRFYQHKQIOT-WKULSOCRSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NCC(=O)N/N=C/C3=C(C=CC(=C3)Br)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN=CC3=C(C=CC(=C3)Br)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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